Enhanced Lipophilicity Drives Superior Predicted Membrane Permeability vs. Unsubstituted Analog
The 2,5-dimethyl substitution significantly increases lipophilicity compared to the unsubstituted pyrazolo[1,5-a]pyrimidin-3-amine scaffold. The target compound has a computed XLogP3-AA of 0.4, while the unsubstituted analog (CID 21192071) has an XLogP3-AA of -0.4 [1]. This 0.8 log unit difference represents a roughly 6.3-fold increase in partition coefficient, placing the target compound in a more favorable lipophilicity range for passive membrane permeation. The mono-methyl analog (CID 83672106) shows an intermediate value of 0, indicating that the full 2,5-dimethyl pattern is required to achieve optimal lipophilicity [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidin-3-amine (XLogP3-AA = -0.4); 2-Methylpyrazolo[1,5-a]pyrimidin-3-amine (XLogP3-AA = 0) |
| Quantified Difference | ΔXLogP = +0.8 vs. unsubstituted; +0.4 vs. mono-methyl analog |
| Conditions | Computed property via XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
For CNS drug discovery programs where the pyrazolo[1,5-a]pyrimidine scaffold is being explored, a higher XLogP within the optimal range (1-3) is predictive of improved blood-brain barrier penetration, making this building block a superior starting point for lead optimization.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA for CID 131556757 (0.4), CID 21192071 (-0.4), and CID 83672106 (0). National Center for Biotechnology Information. View Source
